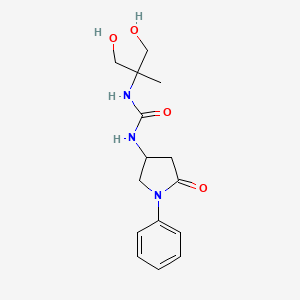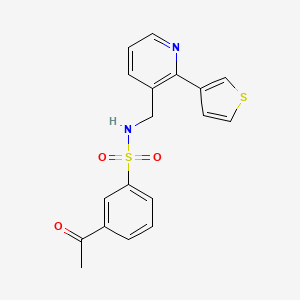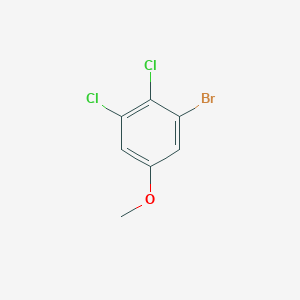
DACN(Tos2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The alkyne moiety within the ring has a unique bent structure, enhancing its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes . This compound is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for reliable molecular conjugation in various fields .
Mechanism of Action
Target of Action
1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .
Mode of Action
DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .
Biochemical Pathways
The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Result of Action
The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .
Preparation Methods
DACN(Tos2) can be synthesized through a one-pot synthesis method involving versatile buckle units for click chemistry . The synthetic route typically involves the reaction of diazacyclononyne with p-toluenesulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
DACN(Tos2) primarily undergoes cycloaddition reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is facilitated by the unique bent structure of the alkyne moiety, which increases its reactivity . Common reagents used in these reactions include azide-containing molecules, and the major products formed are triazole derivatives . DACN(Tos2) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling efficiently with azide groups .
Scientific Research Applications
DACN(Tos2) has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCQOLBSDDIBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2971813.png)
![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)
![N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2971816.png)


![7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971824.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)


![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)


